2,3-Dihydro-3-methyl-1,2-benzisothiazole 1,1-dioxide

Vue d'ensemble

Description

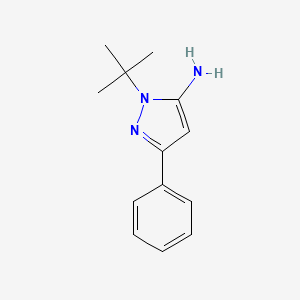

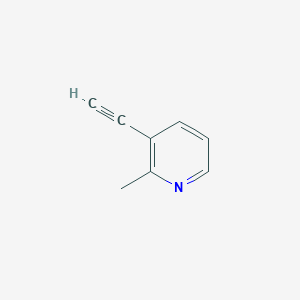

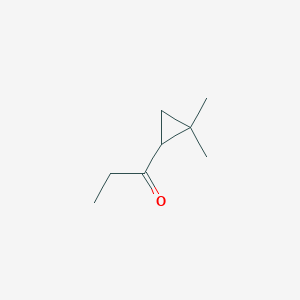

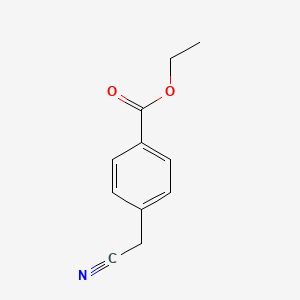

2,3-Dihydro-3-methyl-1,2-benzisothiazole 1,1-dioxide is a chemical compound that belongs to the class of organic sulfur compounds known as benzisothiazoles. These compounds are characterized by a benzene ring fused to an isothiazole ring, which contains both sulfur and nitrogen atoms. The specific compound has a methyl group attached to the second carbon of the dihydrobenzisothiazole ring and two oxygen atoms double-bonded to the sulfur atom, forming a sulfonyl group.

Synthesis Analysis

The synthesis of 1,2-benzisothiazole 1,1-dioxides can be achieved through various methods. One approach involves the reaction of saccharin with organolithium compounds, which has been systematically investigated with Grignard reagents as well . Another synthesis route reported involves the oxidation and ring closure of thioanthranilic acids derived from isatoic anhydride and potassium hydrogen sulfide . Additionally, a convenient synthesis of 1,2-benzisothiazole 1,1-dioxide from toluene-o-sulphonamide has been described, which facilitates the preparation of various derivatives .

Molecular Structure Analysis

The molecular structure of benzisothiazole derivatives has been studied using X-ray diffraction, revealing the crystalline phase structures of these compounds. For instance, triphenylstannyl derivatives of isothiazol-3(2H)-one 1,1-dioxides have been shown to form crystals in the orthorhombic P212121 space group, with specific molecular dimensions and tin-oxygen sulfonyl interactions that connect the molecules into a helical chain . This structural information is crucial for understanding the reactivity and properties of these compounds.

Chemical Reactions Analysis

Benzisothiazole 1,1-dioxides undergo various chemical reactions, including Chapman-type rearrangement, where pseudosaccharins like 3-(methoxy)-1,2-benzisothiazole 1,1-dioxide rearrange into different isomers upon heating . The reaction mechanisms and energetics of these rearrangements have been explored using computational models. Additionally, the Diels–Alder reactions of 2,1-benzisothiazoles have been studied, revealing that simple derivatives do not react with maleic anhydride, while amino-substituted derivatives form different products .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzisothiazole 1,1-dioxides are influenced by their molecular structure. For example, the self-complementary hydrogen-bond donor-acceptor system of 2,3-dihydro-3-hydroxybenzisothiazole 1,1-dioxides leads to interesting NMR spectra due to association in solution and the formation of hydrogen-bonded dimers in the solid state . The steric hindrance in the molecules affects their reactivity and stability, as seen in the reduced reactivity but greater selectivity of 3-substituted 1,2-benzisothiazole 1,1-dioxide oxides in oxygen-transfer reactions .

Applications De Recherche Scientifique

1,2,3-Benzothiadiazine 1,1-dioxide derivatives have been researched intensively since the 1960s . They combine the structural features of two compound families: 1,2,4-Benzothiadiazine 1,1-dioxide derivatives and phthalazinone . Here are some applications of these compounds:

-

Pharmaceutical Applications

- These compounds have been used in human therapy as diuretic and antihypertensive agents .

- Drugs containing the structurally related phthalazinone scaffold are applied for the treatment of various diseases ranging from ovarian cancer to diabetes and allergy .

- 1,2,4-benzothiadiazine-1,1-dioxide derivatives possess various pharmacological activities such as antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, AMPA receptor modulators, KATP channel activators, etc .

-

Chemical Synthesis

- The synthesis and reactions of this compound family have been a subject of research .

- For example, Rh-catalyzed asymmetric hydrogenation of prochiral substituted benzo [ b ]thiophene 1,1-dioxides was successfully developed, affording various chiral 2,3-dihydrobenzo [ b ]thiophene 1,1-dioxides with high yields and excellent enantioselectivities (up to 99% yield and >99% ee) .

-

Antiviral Applications

-

Antimicrobial Applications

-

Antidiabetic Applications

-

Anticancer Applications

-

AMPA Receptor Modulators

-

KATP Channel Activators

-

Antioxidant Applications

-

Serotonin (5-HT 2C) Inhibitors

-

Antimycotic Agents

-

Artificial Sweeteners

Safety And Hazards

Propriétés

IUPAC Name |

3-methyl-2,3-dihydro-1,2-benzothiazole 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2S/c1-6-7-4-2-3-5-8(7)12(10,11)9-6/h2-6,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZOKMILQIPCVQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=CC=CC=C2S(=O)(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20476703 | |

| Record name | 3-Methyl-2,3-dihydro-1H-1lambda~6~,2-benzothiazole-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20476703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dihydro-3-methyl-1,2-benzisothiazole 1,1-dioxide | |

CAS RN |

84108-98-5 | |

| Record name | 3-Methyl-2,3-dihydro-1H-1lambda~6~,2-benzothiazole-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20476703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(Dimethylamino)methyl]benzaldehyde](/img/structure/B1340118.png)

![{2-[Dimethyl(2-methylphenyl)silyl]phenyl}methanol](/img/structure/B1340127.png)